molecular formula C14H25NO5 B12987992 1-(tert-Butoxycarbonyl)-4-methoxy-2,2-dimethylpiperidine-4-carboxylic acid

1-(tert-Butoxycarbonyl)-4-methoxy-2,2-dimethylpiperidine-4-carboxylic acid

Cat. No.: B12987992
M. Wt: 287.35 g/mol
InChI Key: IZTBTTOTIKMQQE-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-methoxy-2,2-dimethylpiperidine-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under various reaction conditions and its ease of removal, making it a valuable tool in synthetic chemistry.

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-4-methoxy-2,2-dimethylpiperidine-4-carboxylic acid typically involves the reaction of 4-methoxy-2,2-dimethylpiperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-4-methoxy-2,2-dimethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include TFA, HCl, and various bases like sodium hydroxide and DMAP. The major products formed from these reactions are the free amine and carbon dioxide.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-methoxy-2,2-dimethylpiperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is widely used in the synthesis of peptides and other complex organic molecules.

    Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules.

    Industry: In industrial applications, the compound is used in the large-scale synthesis of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-methoxy-2,2-dimethylpiperidine-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine through a nucleophilic addition-elimination reaction with di-tert-butyl dicarbonate. The removal of the Boc group involves protonation of the carbonyl oxygen, followed by the elimination of the tert-butyl group and decarboxylation to release the free amine .

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-4-methoxy-2,2-dimethylpiperidine-4-carboxylic acid can be compared with other Boc-protected compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides stability and ease of deprotection, making it a valuable tool in synthetic chemistry.

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

4-methoxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C14H25NO5/c1-12(2,3)20-11(18)15-8-7-14(19-6,10(16)17)9-13(15,4)5/h7-9H2,1-6H3,(H,16,17)

InChI Key

IZTBTTOTIKMQQE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)(C(=O)O)OC)C

Origin of Product

United States

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